molecular formula C12H17ClN2O B097867 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline CAS No. 17996-49-5

4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline

Cat. No. B097867
CAS RN: 17996-49-5
M. Wt: 240.73 g/mol
InChI Key: AGJRWWYVQQFNKV-UHFFFAOYSA-N
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Description

The compound "4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline" is a chemically synthesized molecule that appears to be related to the oxazolidinone family. Oxazolidinones are a class of compounds known for their applications in various fields, including medicinal chemistry and as intermediates in organic synthesis. They are characterized by a five-membered ring containing oxygen and nitrogen atoms at positions 1 and 3, respectively .

Synthesis Analysis

The synthesis of oxazolidinone derivatives can be achieved through several methods. One approach involves the rearrangement of N-tert-butoxycarbonyl aziridines to form 4-carboxymethyl 5-alkyl/aryl oxazolidin-2-ones, which is a two-step process that includes the formation of N-Boc β-amino methyl esters followed by treatment with a Lewis acid . Another method includes the intramolecular cyclization of aziridine-2-methanols with phosgene to produce chloromethyl oxazolidinones . Additionally, electrochemical transformations have been used to synthesize enantiomerically pure 4,5-substituted 2-oxazolidinones, which are important precursors for various pharmacologically active compounds .

Molecular Structure Analysis

The molecular structure of oxazolidinones is crucial for their chemical behavior and potential applications. The presence of a chloromethyl group, as indicated in the compound of interest, suggests reactivity due to the presence of a good leaving group, which can be utilized in further chemical transformations . The stereochemistry of oxazolidinones is also significant, as enantiomerically pure compounds are often desired for the synthesis of chiral molecules, which are important in the development of pharmaceuticals .

Chemical Reactions Analysis

Oxazolidinones can undergo various chemical reactions due to their functional groups. For instance, the chloromethyl group can participate in substitution reactions, allowing for the introduction of different substituents . The oxazolidinone ring itself can serve as a chiral auxiliary in stereoselective reactions, such as enolate alkylations and Michael additions, which are fundamental in the construction of complex molecules with high stereocontrol .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidinones are influenced by their substituents. For example, the introduction of electron-donating or electron-withdrawing groups can affect the photophysical properties, as seen in the study of novel 4-substituted arylidene oxazolones, which exhibited strong absorption and emission in the UV-visible spectrum and showed excellent optical limiting behavior . The solubility, melting points, and stability of oxazolidinones can vary widely and are important considerations in their practical applications .

Scientific Research Applications

Synthesis of Functionalized Oxazolidinones

4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline is used in the synthesis of functionalized oxazolidinones. These compounds, derived from various aziridine-2-methanols, have applications in creating enantiomerically pure compounds and analogues of pharmacologically active substances. One notable application includes the efficient synthesis of (L)-homophenylalaninol analogues (Park et al., 2003).

Development of Chiral Reagents

This chemical is instrumental in developing enantiomerically pure 4,5-substituted 2-oxazolidinones, which serve as precursors for a range of pharmacologically active compounds, including β-amino alcohols and β-blockers. It is used for synthesizing chiral N-acyliminium ions, which are crucial for producing diverse enantiopure 4,5-disubstituted 2-oxazolidinones (Schierle-Arndt et al., 2001).

Crystal Structure Studies

Research involving 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline contributes to understanding weak hydrogen bonds and π-π stacking interactions in oxazolidinone derivatives. These insights are crucial for studying crystal structures and molecular interactions of various substituted oxazolidinecarbohydrazides (Nogueira et al., 2015).

Synthesis of Protease Inhibitors

This compound is used in synthesizing α-aminoalkyl-α′-chloromethylketone derivatives, which are valuable intermediates in the creation of several protease inhibitors. Its role in the chloromethylation of N-protected 3-oxazolidin-5-ones is significant for the broader pharmaceutical research field (Onishi et al., 2001).

Nucleophilic Reactions

This chemical also plays a role in nucleophilic reactions involving oxazolidinone derivatives. These reactions contribute to the synthesis of various compounds, including some with potential psychotropic drug applications (Korepin et al., 2015).

properties

IUPAC Name

4-[5-(chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c1-15(2)10-5-3-9(4-6-10)12-14-8-11(7-13)16-12/h3-6,11-12,14H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJRWWYVQQFNKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2NCC(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344228
Record name 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17996-49-5
Record name 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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